GLUTARALDEHYDEDIOXIME

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glutaraldehydedioxime can be synthesized through the reaction of glutaraldehyde with hydroxylamine. The reaction typically involves mixing an aqueous solution of glutaraldehyde with hydroxylamine hydrochloride under controlled pH conditions. The reaction proceeds as follows:

C5H8O2+2NH2OH→C5H10N2O2+2H2O

The reaction is usually carried out at room temperature, and the pH is maintained around 7-8 to ensure optimal conversion of the aldehyde groups to oxime groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of glutaraldehyde and hydroxylamine solutions, followed by purification steps to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Glutaraldehydedioxime undergoes various chemical reactions, including:

Oxidation: The oxime groups can be oxidized to form nitrile oxides.

Reduction: The oxime groups can be reduced to amines.

Substitution: The oxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the oxime groups under mild conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted oxime derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

Glutaraldehyde dioxime serves as a reagent in organic synthesis, particularly for the formation of oximes and nitroso compounds. Its ability to react with carbonyl compounds makes it valuable in creating derivatives that are essential for further chemical transformations.

2. Polymer Production

In industrial chemistry, glutaraldehyde dioxime is used in the production of polymers. It acts as a cross-linking agent, enhancing the mechanical properties and stability of polymeric materials. This application is crucial for developing durable materials used in various industries, including textiles and coatings.

Biological Applications

1. Biochemical Studies

Glutaraldehyde dioxime is employed in biochemical research to investigate enzyme mechanisms and protein modifications. Its reactivity with amino acids allows researchers to study enzyme activity and protein interactions, providing insights into metabolic pathways and cellular functions.

2. Medical Research

In medical research, glutaraldehyde dioxime has been explored for its potential therapeutic applications. Its interactions with biological molecules can lead to modifications that may affect disease processes, making it a candidate for further study in drug development .

Case Study 1: Toxicological Profile

A comprehensive toxicological profile has been established for glutaraldehyde, highlighting potential health effects such as respiratory irritation and gastrointestinal issues. In a study involving chronic exposure to glutaraldehyde vapor, significant histopathological changes were observed in laboratory animals, indicating the need for careful handling in research settings .

Case Study 2: Clinical Observations

In clinical settings, cases of glutaraldehyde-induced colitis have been reported following exposure during medical procedures. Symptoms included severe abdominal pain and bloody diarrhea, necessitating prompt medical intervention. This emphasizes the importance of understanding the compound's effects within biological systems .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of glutaraldehydedioxime involves the formation of stable oxime linkages with nucleophiles. The oxime groups can react with amino or thiol groups in biomolecules, leading to the formation of stable conjugates. This property is exploited in various applications, such as protein modification and polymer crosslinking.

Comparación Con Compuestos Similares

Similar Compounds

Glutaraldehyde: The parent compound, which contains aldehyde groups instead of oxime groups.

Formaldehyde: A simpler aldehyde with similar crosslinking properties.

Glyoxal: Another dialdehyde with similar reactivity.

Uniqueness

Glutaraldehydedioxime is unique due to the presence of oxime groups, which provide different reactivity compared to aldehyde groups. This allows for more specific and stable modifications of biomolecules and polymers, making it a valuable compound in various applications.

Actividad Biológica

Glutaraldehyde dioxime, a derivative of glutaraldehyde, has garnered attention for its biological activities and potential applications in various fields, including medicine, agriculture, and materials science. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₈N₂O₂

- Molecular Weight : 144.13 g/mol

- CAS Number : 111-30-8

- Density : Approximately 1.1 g/cm³

- Boiling Point : 220 °C

Glutaraldehyde dioxime exhibits several biological activities primarily attributed to its ability to interact with biological macromolecules. Its mechanisms include:

- Antimicrobial Activity : Glutaraldehyde dioxime demonstrates significant antimicrobial properties against various bacteria and fungi. It acts by cross-linking proteins and nucleic acids, leading to cell death. This mechanism is similar to that of glutaraldehyde, which is widely used as a disinfectant and preservative in medical and laboratory settings .

- Antioxidant Properties : Research indicates that glutaraldehyde dioxime can scavenge free radicals, thereby reducing oxidative stress in cells. This property is beneficial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Cytotoxic Effects : While exhibiting antimicrobial activity, glutaraldehyde dioxime can also induce cytotoxicity in certain cell lines. Studies have shown that it can trigger apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Antimicrobial Efficacy

A study published in the Journal of Applied Bacteriology evaluated the antimicrobial efficacy of glutaraldehyde dioxime against multidrug-resistant bacteria. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5%. The study concluded that glutaraldehyde dioxime could be a promising agent for developing new antibacterial treatments .

Antioxidant Activity

In a comparative study on the antioxidant properties of various compounds, glutaraldehyde dioxime was found to exhibit superior free radical scavenging activity compared to conventional antioxidants like ascorbic acid. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure the compound's effectiveness in neutralizing free radicals .

Data Table

The following table summarizes key findings regarding the biological activity of glutaraldehyde dioxime:

| Property | Description |

|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli at 0.5% concentration |

| Antioxidant Activity | Superior scavenging ability compared to ascorbic acid |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Cross-linking proteins and nucleic acids; radical scavenging |

Propiedades

IUPAC Name |

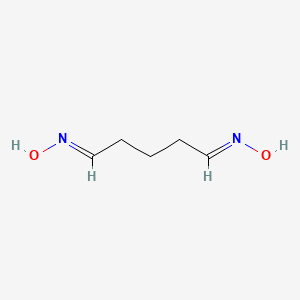

(NE)-N-[(5E)-5-hydroxyiminopentylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-6-4-2-1-3-5-7-9/h4-5,8-9H,1-3H2/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRPCDNPQAKCNP-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=NO)CC=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=N/O)C/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.